N-Methyltetradecylamine

Description

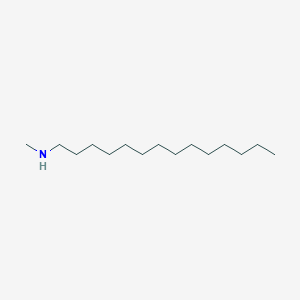

Structure

3D Structure

Properties

IUPAC Name |

N-methyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWERMLCFPMTLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183592 | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29369-63-9 | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29369-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029369639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-TETRADECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFL2A1TKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Studies of N Methyltetradecylamine and Analogues

Established Synthetic Pathways for N-Methyltetradecylamine Derivatives

Synthesis of N-Nitroso-N-Methyltetradecylamine

N-Nitroso-N-methyltetradecylamine is a nitrosamine (B1359907) compound that can be synthesized in the laboratory for research and analytical purposes. evitachem.combrandeis.edu The typical synthesis involves the reaction of this compound with a nitrosating agent, such as sodium nitrite (B80452), in an acidic environment. evitachem.com This method is a common approach for producing various N-nitrosamines by changing the starting amine. evitachem.com

The general chemical reaction can be outlined as follows:

Reactants : this compound and a nitrosating agent (e.g., sodium nitrite).

Conditions : Acidic medium, often achieved using an acid like hydrochloric acid. evitachem.com

Product : N-Nitroso-N-methyltetradecylamine.

For instance, a described synthesis of the related compound, N-nitroso-N-methyldodecylamine, involves stirring N-methyldodecylamine with sodium nitrite at a pH of 3-4 for 17 hours at room temperature. The resulting product is then extracted and purified. brandeis.edu The molecular formula for N-Nitroso-N-methyltetradecylamine is C15H32N2O. evitachem.com

Investigations into Nitrosamine Formation from Amine Oxide Precursors

Research has shown that N-nitroso-N-methyldodecylamine (NMDDA) and N-nitroso-N-methyltetradecylamine (NMTDA) have been found in consumer products like hair-care items and household dishwashing liquids. brandeis.edubrandeis.edu The presence of these nitrosamines is linked to the use of N,N-dimethyldodecylamine-N-oxide, also known as lauramine oxide, as an ingredient. brandeis.edubrandeis.edu Lauramine oxide and similar alkylamine oxides are widely used for their surfactant properties in these products. brandeis.edu

Studies have demonstrated a direct correlation: products containing lauramine oxide were found to contain both NMDDA and NMTDA, while those without it did not have detectable levels of these nitrosamines. brandeis.edu The levels of NMDDA in these products ranged from 11 to 873 parts per billion (ppb), and NMTDA levels ranged from 8 to 254 ppb. brandeis.edu The formation of these nitrosamines is a significant concern as NMDDA and NMTDA are known carcinogens in laboratory animals. brandeis.edubrandeis.edu

The precursor for the industrial synthesis of lauramine oxide is N,N-dimethyldodecylamine (DMDDA). brandeis.edu The contamination of consumer products with these nitrosamines highlights the need to identify and eliminate nitrosating agents in manufacturing or to use effective inhibitors of nitrosation for both water-soluble and fat-soluble nitrosamines. brandeis.edu

Sustainable Synthesis Approaches for N,N-Alkylated Fatty Amines

The development of environmentally friendly methods for synthesizing N,N-alkylated fatty amines is an active area of research. A green and effective approach is the reductive amination of fatty acids and their methyl esters. rsc.orgresearchgate.net

One reported method describes a one-pot synthesis of N,N-dimethylalkylamines from fatty acids or fatty acid methyl esters using hydrogen gas and methylamines (di- and trimethylamine). rsc.org This process utilizes a dual catalytic system:

ortho-Nb2O5 : This catalyst facilitates the amidation of the fatty acid or ester.

PtVOx/SiO2 : This catalyst is used for the hydrogenation of the fatty amide formed in situ to produce the final N,N-dimethylalkylamine. rsc.org

This system is versatile and can convert various natural fatty acids into N,N-dimethylalkylamines with yields up to 90%. rsc.org By adjusting the reaction conditions, such as hydrogen pressure and water content, it is possible to control the ratio of primary, secondary, and tertiary fatty amines produced. rsc.org Another sustainable approach involves the direct N-alkylation of unprotected amino acids with alcohols, which can be derived from natural sources, using iron or ruthenium-based catalysts. nih.gov This method produces water as the only byproduct, simplifying purification. nih.gov

Advanced Synthetic Approaches Involving this compound and Related Structures

Chemical Modification of Complex Organic Molecules using Alkylamines

Alkylamines, including structures related to this compound, are valuable reagents for the chemical modification of complex organic molecules. These modifications are crucial in various fields, including pharmaceuticals and materials science. thieme.de

Recent advancements have focused on developing more direct and sustainable methods for these modifications. One such method is photoredox catalysis, which uses light energy to promote chemical reactions. thieme.de A novel technique has been developed for the direct coupling of unfunctionalized amines and aromatics using blue light irradiation, offering a cost-effective and streamlined process for preparing and modifying complex molecules. thieme.de

Other advanced methods include:

Nickel-catalyzed hydroalkylation : This method uses enecarbamates and alkyl halides to produce a wide range of chiral alkylamines with high selectivity. organic-chemistry.org

Formaldehyde-mediated hydride liberation : This technique allows for intermolecular hydride transfer reactions of alkylamines under mild conditions, enabling late-stage modification of complex molecules like peptides. nih.gov

Metal-free aminohalogenation : This strategy allows for the intermolecular aminohalogenation of quinones with alkylamines and N-halosuccinimides (NXS), useful for late-stage modification of pharmaceuticals. frontiersin.org

These innovative approaches provide powerful tools for medicinal chemists and material scientists to modify complex structures efficiently.

Incorporation of this compound Analogues in Fluorescent Probe Synthesis

Analogues of this compound are being incorporated into the synthesis of fluorescent probes for various biological imaging applications. beilstein-journals.orgnih.gov Fluorescent probes are essential tools for visualizing and studying cellular processes. beilstein-journals.org

One area of development is the creation of hydrophobic analogues of fluorescent dyes to improve their ability to penetrate cell membranes. For example, hydrophobic versions of rhodamine dyes have been synthesized by replacing a polar carboxylate group with a less polar methyl group. beilstein-journals.org These modified dyes show enhanced partitioning into octanol (B41247) and are more effective at staining mitochondria in living organisms, even at very low concentrations. beilstein-journals.org

The synthesis of these probes often involves multi-step processes. For instance, the synthesis of a fluorescently labeled analog of a chemokine receptor antagonist involved coupling the analog with a fluorescent dye like BODIPY-FL through a spacer unit. nih.gov The design and synthesis of such probes can also involve the use of polyamide oligo(N-methylpyrrole/N-methylimidazole) minor groove binders for targeting specific DNA sequences. mdpi.com These advanced synthetic strategies are expanding the toolkit for chemical biology and medical research.

Carcinogenic Potential of N-Nitroso-N-Methyltetradecylamine and Related Nitrosamines

N-nitroso compounds are a class of chemicals recognized for their carcinogenic potential in various animal models, raising concerns about human health risks. evitachem.com The carcinogenicity of N-Nitroso-N-Methyltetradecylamine is understood to be initiated through metabolic activation. evitachem.com Upon entering a biological system, it is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA, leading to mutations through alkylation. evitachem.com

Studies have compared the carcinogenic effects of N-Nitroso-N-Methyltetradecylamine (NMTDA) with its shorter-chain analogue, N-Nitroso-N-Methyldodecylamine (NMDDA). Both compounds have been shown to be carcinogenic in experimental animals. brandeis.edudss.go.th NMDDA is known to induce urinary bladder tumors in rats, Syrian golden hamsters, and European hamsters, as well as liver tumors in guinea pigs. brandeis.edubrandeis.edu Similarly, NMTDA has been found to induce urinary bladder tumors in rats. brandeis.edu While extensive dose-response data are not available for either compound, some research suggests they may be less potent carcinogens than methylalkylnitrosamines with shorter alkyl chains (C3 to C5). brandeis.edu However, NMDDA has demonstrated greater carcinogenicity in rats and Syrian golden hamsters than N-nitrosodiethanolamine. brandeis.edu In Fischer rats, NMTDA also induces bladder tumors, though it appears to be a less potent carcinogen than NMDDA in this species. brandeis.edu

The formation of carcinogenic nitrosamines like N-Nitroso-N-Methyltetradecylamine can occur from the reaction of amine precursors with nitrosating agents. eaht.org The most common pathway involves the reaction of a secondary, tertiary, or quaternary amine with a nitrosating agent, such as nitrite salts under acidic conditions. fda.govacs.org These conditions can lead to the formation of nitrous acid, which then reacts with the amine to form a nitrosamine. fda.gov

The process of nitrosation can be influenced by several factors. High pH has been shown to have a positive influence on nitrosamine formation at room temperature. iaea.org Conversely, the presence of substances like nitrate, nitrite, and humic acid can inhibit the generation of nitrosamines. iaea.org The formation of nitrosamines is a significant concern in various contexts, from industrial settings to the potential for endogenous formation within the human body. eaht.orgd-nb.info

Genotoxicity and Mutagenicity Assessments of N-Nitrosated Alkylamines

N-nitrosated alkylamines, as a class, are generally considered to be genotoxic and mutagenic, typically requiring metabolic activation to exert their effects. ca.gov Positive results from genotoxicity and DNA adduct studies suggest that these compounds operate through genotoxic mechanisms. ca.gov The metabolic activation is primarily carried out by cytochrome P450 enzymes. ca.gov

Studies on a range of N-nitrosomethyl-n-alkylamines (NMAs) have shown that all twelve tested for their ability to alkylate DNA did so in rats, and all eleven tested for mutagenicity in bacteria were found to be mutagenic. ca.gov Furthermore, all three NMAs tested for their ability to induce mutations in mammalian cells in vitro were also mutagenic. ca.gov The mutagenic activities of several nitrosamines have been confirmed in the Salmonella typhimurium TA100 strain with a metabolic activation system. researchgate.net

Recent research on nitrosamine drug substance-related impurities (NDSRIs) has further illuminated the genotoxic potential of this class of compounds. Several NDSRIs have been shown to induce concentration-dependent increases in micronuclei and were mutagenic in gene mutation assays in human TK6 cells after bioactivation. nih.gov The enzymes CYP2C19, CYP2B6, CYP2A6, and CYP3A4 have been identified as key in activating the genotoxicity and mutagenicity of these NDSRIs. nih.gov

Environmental and Biological Fate Studies of Alkylamines and their Nitrosation Products

The environmental presence and biological fate of alkylamines and their nitrosated products are critical areas of study due to their potential for human and environmental exposure.

N-Nitroso-N-Methyltetradecylamine has been detected in various consumer products, which is a potential source of human exposure. evitachem.com Specifically, it has been identified in hair-care products and household dishwashing liquids. brandeis.edubrandeis.edu In hair-care products formulated with N,N-dimethyldodecylamine oxide, levels of N-Nitroso-N-Methyltetradecylamine have been found to range from 8 to 254 parts per billion (ppb). brandeis.edunih.gov A study of a single shampoo found it to contain 37 ± 11 ppb of N-Nitroso-N-Methyltetradecylamine. brandeis.edunih.gov

Similarly, analysis of household cleaning products revealed the presence of N-Nitroso-N-Methyltetradecylamine in some dishwashing detergents and a surface cleaner. brandeis.edunih.gov The levels detected in these products ranged from 46 to 151 ppb. brandeis.edunih.gov The presence of these nitrosamines was correlated with the formulation of the products with N,N-dimethyldodecylamine-N-oxide. brandeis.edunih.gov

Table 1: Detection of N-Nitroso-N-Methyltetradecylamine in Consumer Products

| Product Category | Concentration Range (ppb) | Reference |

|---|---|---|

| Hair-Care Products | 8 - 254 | brandeis.edunih.gov |

| Household Dishwashing Liquids | 46 - 151 | brandeis.edunih.gov |

Cationic surfactants, including alkylamines, can undergo biotransformation in aquatic organisms, which can significantly affect their bioaccumulation potential. researchgate.netnih.gov Studies using rainbow trout liver S9 fractions have shown that the biotransformation rates of cationic surfactants vary depending on their chemical structure. researchgate.netnih.gov

Bioaccumulation studies in fish have shown that some protonated alkylamines, particularly those with chain lengths of C13, C14, and C16, can have bioaccumulation factors (BCFs) that exceed regulatory thresholds. cefic-lri.org This indicates a potential for these substances to accumulate in aquatic food webs. cefic-lri.org The biotransformation potential of these compounds is a crucial factor in accurately assessing their environmental risk. researchgate.netcefic-lri.org

Mechanistic Investigations of Biological Activity and Toxicity Pathways

Nitrosamine (B1359907) Formation Potential during Drinking Water and Wastewater Treatment Processes

The potential for N-Methyltetradecylamine to act as a precursor to the formation of N-nitrosamines, a class of compounds recognized as probable human carcinogens, is a significant consideration in the context of drinking water and wastewater treatment. chemicea.comwikipedia.org While direct studies on the nitrosation of this compound within water treatment facilities are not extensively documented, the behavior of analogous long-chain alkylamines and the fundamental chemistry of disinfection processes provide a basis for assessing this potential. brandeis.edubrandeis.eduresearchgate.net

Tertiary amines are acknowledged precursors to N-nitrosamines, particularly during chloramination, a common disinfection method. researchgate.netnih.gov The process involves the reaction of the amine with a nitrosating agent. In water treatment, these agents can be formed from disinfectants like chlorine or chloramine. wikipedia.orgeuropa.eu

Research has confirmed the presence of N-nitroso-N-methyltetradecylamine (NMTDA), the nitrosamine derivative of this compound, in various consumer products, such as hair-care items and dishwashing liquids. brandeis.edubrandeis.edu These studies identified N,N-dimethyldodecylamine-N-oxide (lauramine oxide), a structurally related compound, as a likely precursor to NMTDA and the analogous N-nitroso-N-methyldodecylamine (NMDDA). brandeis.edubrandeis.edu The formation is thought to occur through the reaction of the amine precursor with a nitrosating agent present in the product formulation. brandeis.edu

During drinking water and wastewater treatment, several processes can facilitate the formation of nitrosamines from precursor compounds like this compound.

Chloramination: This process, which uses chloramines as a disinfectant, is strongly associated with the formation of N-nitrosodimethylamine (NDMA) and other nitrosamines. wikipedia.orgeuropa.euwqa.org While monochloramine is the primary disinfectant, dichloramine, which often coexists in smaller quantities, is a key reactant in the formation of an asymmetrical dimethylhydrazine intermediate that leads to NDMA. nih.gov Tertiary amines can undergo nitrosative cleavage to produce N-nitrosamines. researchgate.net Given that this compound is a tertiary amine, it is plausible that it could react with chloramines, particularly dichloramine, present in treated water to form NMTDA. The rate and extent of this reaction would depend on factors like pH, temperature, and the concentration of both the amine and the disinfectant. chemicea.com

Ozonation: Ozone is a powerful oxidant used for disinfection and the removal of micropollutants. nih.govatlas-scientific.comcropaia.com While generally effective at degrading many organic compounds, ozone can also lead to the formation of nitrosamines from certain precursors. europa.eu The reaction mechanisms are complex and can involve the formation of hydroxyl radicals. cropaia.com The high reactivity of ozone means it could potentially react with this compound, and depending on the water matrix and operational conditions, this could be a pathway for NMTDA formation. atlas-scientific.comoxidationtech.com

Presence of Nitrite (B80452): The presence of nitrite (NO₂⁻) in water, which can originate from various sources including wastewater and agricultural runoff, can also lead to nitrosamine formation, especially under acidic conditions. researchgate.net Nitrous acid formed from nitrite can be a potent nitrosating agent for secondary and tertiary amines. brandeis.edu

The potential for this compound to form NMTDA during water treatment is influenced by its structure. Studies on other alkylamines have suggested that the length of the alkyl chain can affect the molar conversion efficiency to the corresponding nitrosamine during chloramination. researchgate.net

The following table summarizes the key reactants and conditions relevant to the potential formation of N-nitroso-N-methyltetradecylamine in water treatment.

| Treatment Process | Key Reactants/Conditions | Potential Role in NMTDA Formation | Supporting Evidence Context |

| Chloramination | Monochloramine (NH₂Cl), Dichloramine (NHCl₂) | This compound, as a tertiary amine, can act as a precursor. Reaction with dichloramine is a likely pathway. nih.gov | Known to form nitrosamines from other tertiary amines. researchgate.netnih.gov |

| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Ozone's high reactivity could lead to transformation of this compound, potentially forming NMTDA. atlas-scientific.comcropaia.com | Ozone treatment can form nitrosamines from other precursor compounds. europa.eu |

| Nitrosation via Nitrite | Nitrite (NO₂⁻), Acidic pH | If present, nitrite can form nitrous acid, a potent nitrosating agent for tertiary amines. brandeis.eduresearchgate.net | A fundamental chemical pathway for nitrosamine formation. brandeis.edu |

While the presence of this compound in water sources may not be as ubiquitous as some other amine-based contaminants, its potential to convert to the carcinogenic N-nitroso-N-methyltetradecylamine during standard disinfection processes warrants consideration, particularly in wastewater-impacted systems where industrial or commercial product residues may be present. brandeis.edubrandeis.edu

Advanced Analytical and Characterization Techniques for N Methyltetradecylamine Research

Chromatographic and Spectrometric Methodologies for Detection and Quantification

Chromatographic separation coupled with sensitive detection is fundamental to the analysis of N-Methyltetradecylamine and its nitrosamine (B1359907) counterpart, N-nitrosomethyltetradecylamine.

Gas Chromatography Coupled with Thermal Energy Analyzer (GC-TEA) for Nitrosamine Detection

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. filab.fr When interfaced with a Thermal Energy Analyzer (TEA), it becomes a highly specific and sensitive method for detecting nitrogen-containing compounds, especially nitrosamines. filab.frfilab.fr The TEA detector operates by pyrolyzing the effluent from the GC column, which cleaves the N-NO bond in nitrosamines. chromatographyonline.com This process releases a nitrosyl radical that reacts with ozone, producing electronically excited nitrogen dioxide. As the excited NO2 decays, it emits near-infrared light, which is detected by a photomultiplier, generating a signal that is highly selective for nitrosamines. chromatographyonline.com

This technique has been successfully employed for the quantitative determination of N-nitrosomethyltetradecylamine in various consumer products. brandeis.edunih.govbrandeis.edunih.gov For instance, in the analysis of hair-care products and household dishwashing liquids, GC-TEA has been used to quantify levels of N-nitrosomethyltetradecylamine, with detection limits reaching the parts-per-billion (ppb) range. brandeis.edubrandeis.edu In one study, the levels of N-nitrosomethyltetradecylamine in hair-care products were found to range from 8 to 254 ppb. brandeis.edunih.gov Similarly, in household dishwashing liquids, concentrations ranged from 46 to 151 ppb. brandeis.edunih.govresearchgate.net The use of an internal standard, such as [1-14C]N-nitroso-N-methyldodecylamine, helps to ensure the accuracy and reproducibility of the quantitative analysis. brandeis.edunih.govbrandeis.edu

GC-TEA Operating Conditions for N-Nitrosomethyltetradecylamine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Gas Chromatograph | Hewlett-Packard Model 700 | brandeis.edubrandeis.edu |

| Detector | Model 543 Thermal Energy Analyzer (TEA) | brandeis.edubrandeis.edu |

| GC Column | 12 ft x 2 mm ID glass tube packed with 10% UCW-982 on Gas-Chrom Q 80/100 | brandeis.edu |

| Oven Temperature Program | 120 to 250°C at 1°/min | brandeis.edubrandeis.edu |

| Carrier Gas | Helium | brandeis.edu |

| Flow Rate | 50 ml/min | brandeis.edu |

High-Pressure Liquid Chromatography (HPLC) with Thermal Energy Analyzer as a Complementary Method

High-Pressure Liquid Chromatography (HPLC) serves as a valuable complementary technique to GC-TEA for the analysis of N-nitrosomethyltetradecylamine. brandeis.edunih.gov HPLC separates compounds based on their affinity for a stationary phase and a liquid mobile phase. teledynelabs.com When coupled with a TEA detector, HPLC-TEA provides an alternative method for the detection and confirmation of nitrosamines, particularly for less volatile or thermally labile compounds. brandeis.edunih.gov

The use of HPLC-TEA has been crucial in confirming the presence of N-nitrosomethyltetradecylamine in samples previously analyzed by GC-TEA. brandeis.edunih.gov This dual-method approach strengthens the confidence in the analytical results. For the analysis of N-nitrosomethyltetradecylamine, an isocratic mobile phase consisting of chloroform-cyclohexane-ethanol (700:300:1, by vol.) has been utilized at a flow rate of 1 ml/min. brandeis.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a tandem technique that couples the separation power of GC with the mass analysis capabilities of a mass spectrometer. etamu.edu This combination allows for both the identification and quantification of compounds. etamu.edu After separation in the GC column, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used for structural confirmation. etamu.edu

GC-MS has been instrumental in confirming the identity of N-nitrosomethyltetradecylamine in various samples. brandeis.edubrandeis.edu The mass spectrum of N-nitrosomethyltetradecylamine isolated from a sample can be compared to that of a reference standard to verify its structure. brandeis.edu Typical fragmentation patterns for N-nitrosamines include the loss of fragments with mass-to-charge ratios of 17 (OH) and 30 (NO) from the molecular ion. brandeis.edu While TEA is considered the gold standard for nitrosamine detection due to its specificity, GC-MS is a powerful alternative, with some studies indicating that its detection limits can be even lower than those of GC-TEA. nih.gov

GC-MS Parameters for N-Nitrosomethyltetradecylamine Confirmation

| Parameter | Value | Reference |

|---|---|---|

| GC Oven Temperature Program | 120 to 250°C at 1°/min | brandeis.edu |

| Ionization Method | Electron Ionization (EI) | spectroscopyonline.com |

| Analysis Mode | Comparison of sample mass spectrum to reference standard | brandeis.edubrandeis.edu |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing information about its chemical bonds and the arrangement of its atoms.

Infrared (IR) Spectroscopy for Chemical Structure Identification, including Gas-Phase Applications

Infrared (IR) spectroscopy is a technique used to identify chemical functional groups within a molecule. upc.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. upc.edu For a secondary amine like this compound, characteristic IR absorptions include the N-H stretch and the C-N stretch. msu.eduorgchemboulder.com

The N-H stretching vibration for secondary amines typically appears as a single, weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines is observed in the 1250–1020 cm⁻¹ range. orgchemboulder.com In liquid film samples, a broad N-H wagging absorption may be visible between 650 and 900 cm⁻¹. msu.edu

Gas-phase IR spectroscopy offers advantages by eliminating intermolecular interactions, such as hydrogen bonding, which can shift absorption frequencies. msu.edu In the gas phase, the N-H stretching absorption is observed in the 3400 to 3500 cm⁻¹ region. msu.edulibretexts.org This technique can be particularly useful for obtaining clear spectroscopic fingerprints for isomer identification. mpg.de

Characteristic IR Absorption Ranges for Secondary Amines

| Vibration | Wavenumber Range (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| N-H Stretch | 3350-3310 | Single, weak band in condensed phase. | orgchemboulder.com |

| N-H Stretch (Gas Phase) | 3400-3500 | Free N-H absorption. | msu.edulibretexts.org |

| C-N Stretch (Aliphatic) | 1250-1020 | Medium or weak bands. | orgchemboulder.com |

| N-H Bend | 1650-1580 | Sometimes visible, weak. | msu.edu |

| N-H Wag | 650-900 | Broad absorption in liquid films. | msu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Atom Confirmation in Synthesized Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. wikipedia.org It is based on the magnetic properties of atomic nuclei. wikipedia.org ¹H NMR and ¹³C NMR are the most common types used in organic chemistry. wikipedia.org

For a long-chain amine like this compound, ¹H NMR spectroscopy would show signals for the protons on the N-methyl group, the N-H proton, and the protons along the tetradecyl chain. The chemical shift of protons on carbons adjacent to the nitrogen atom typically appears in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The N-H proton signal can appear over a broad range (0.5-5.0 ppm) and its position is dependent on concentration and hydrogen bonding. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton. Carbons directly bonded to the nitrogen atom in an amine are deshielded and appear in the 10-65 ppm region. libretexts.org The distinct signals for the N-methyl carbon and the carbons of the long alkyl chain can be identified and assigned. researchgate.net Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between protons and carbons, further confirming the molecular structure. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-nitrosomethyltetradecylamine |

| [1-¹⁴C]N-nitroso-N-methyldodecylamine |

| Chloroform |

| Cyclohexane |

| Ethanol |

| Nitrogen dioxide |

| Ozone |

Role of N Methyltetradecylamine in Advanced Materials Research and Applications

Integration of N-Methyltetradecylamine in Layered Perovskite Material Synthesis

The synthesis of these layered perovskites often involves the stoichiometric reaction of the metal halide (e.g., PbI₂), a small primary ammonium (B1175870) salt (e.g., methylammonium (B1206745) iodide), and the long-chain alkylammonium halide. acs.orglanl.gov By carefully selecting the ratio of the small 'A' cation to the larger 'A'' spacer cation, researchers can precisely control the number of inorganic layers (n) within the perovskite structure, thereby tuning its electronic and optical properties. acs.org Systematic studies on alkylammonium-based Ruddlesden-Popper perovskites have shown a clear correlation between the alkyl chain length of the spacer cation and the resulting crystal structure and d-spacing. nanoge.org For instance, investigations using spacer cations with varying alkyl chain lengths, from propylammonium (C3) to decylammonium (C10), have demonstrated this structural control. nanoge.org this compound, with its C14 chain, represents a continuation of this principle, enabling the formation of wider interlayer gaps and more pronounced 2D characteristics.

The organic spacer cation is not merely a passive structural element; it actively influences the material's optical and physical properties through a process known as ligand accommodation. The amine group of molecules like this compound forms hydrogen bonds with the halide atoms of the inorganic octahedra, while the long alkyl chain occupies the space between the layers. The nature of this organic-inorganic interface is crucial for the material's performance.

Research has shown that the type and length of the organoammonium molecule can regulate the number of hydrogen bonds it forms with the inorganic layers. This, in turn, leads to significant differences in the material's optical emission, allowing for the tunability of color coordinates from deep-blue to pure-white. Furthermore, the emission intensity is strongly dependent on the length of the organic molecules, providing an additional parameter for optimizing emission efficiency. The packing efficiency of the alkyl chains, influenced by whether the carbon number is odd or even, can introduce distortions in the Pb-I-Pb bond angles within the inorganic framework, leading to changes in the optical band gap. nanoge.org This detailed control over the crystal structure and lattice distortions allows for the rational design of layered perovskites with tailored optical properties and enhanced environmental robustness, unlocking their potential for applications in energy conversion and lighting.

Functionalization of Catalytic Surfaces with this compound Analogues

The surface properties of heterogeneous catalysts are paramount to their activity and selectivity. Long-chain amines, including analogues of this compound, are utilized to functionalize the surfaces of various catalytic materials, from metal nanoparticles to porous nanostructures. This functionalization can modify the electronic properties of the catalyst, control the accessibility of active sites, and influence the adsorption of reactants and intermediates.

The electrochemical carbon dioxide reduction reaction (eCO₂RR) is a promising strategy for converting CO₂ into valuable chemicals and fuels. Copper-based catalysts are unique in their ability to produce C₂₊ products like ethylene, but often suffer from poor selectivity. Organic functionalization of the catalyst surface with amine derivatives provides a method to tune this selectivity.

A study investigating the impact of amine surfactants on copper nanoparticles for eCO₂RR explored a set of molecules including hexadecylamine (B48584) (HDA) and its methylated analogues, N-methylhexadecylamine (N-MHDA) and hexadecyldimethylamine (B57324) (HDDMA). N-MHDA is a C16 analogue of this compound. The research found that surface functionalization significantly enhanced the performance compared to pristine copper catalysts. Theoretical studies suggest that hydrogen bonding interactions between the amine groups and CO₂ and its intermediates lower the kinetic energy barrier for the crucial CO-CHO coupling step, thereby promoting the formation of C₂ products.

The HDA-functionalized copper catalyst achieved the highest Faradaic efficiency (FE) for C₂ products at 73.5%, a significant increase from the 27.0% achieved with the pristine copper catalyst. This demonstrates the profound impact of amine functionalization on catalytic performance.

Table 1: Performance of Amine-Functionalized Copper Catalysts in eCO₂RR Data extracted from a study on amine-functionalized copper nanoparticles in a 1.0 mol∙L⁻¹ KOH aqueous electrolyte.

| Catalyst Functionalization | Max. Faradaic Efficiency (FE) for C₂ Products (%) | C₂ Partial Current Density (mA∙cm⁻²) at -0.9 V vs. RHE |

| Pristine Cu | 27.0 | 50.5 |

| Hexadecylamine (HDA) | 73.5 | 131.4 |

| N-Methylhexadecylamine (N-MHDA) | Data not specified | Data not specified |

| Hexadecyldimethylamine (HDDMA) | Data not specified | Data not specified |

Porous nanomaterials, such as porous carbons and mesoporous silica, are widely used as catalyst supports due to their high surface area and tunable pore structures. nih.govrsc.org The functionalization of these materials with long-chain amines like this compound can impart new properties and enhance catalytic performance. Covalent bonding of amine functions is particularly valuable due to their ability to bond with transition metal ions and their high affinity for water. researchgate.net

The introduction of long-chain alkylamines can serve multiple purposes. It can modify the surface from hydrophilic to hydrophobic, which is critical for reactions in aqueous or organic media. For example, the surface functionalization of graphene oxide with alkylamines of varying chain lengths resulted in superhydrophobic surfaces. nih.gov In catalysis, this can influence reactant and product transport to and from the active sites within the pores.

Furthermore, long-chain amines can act as capping agents or structure-directing agents during the synthesis of metal nanocatalysts within a porous support. For instance, in the synthesis of worm-like Palladium (Pd) nanocatalysts, 1-dodecylamine (a C12 analogue) was used in the synthesis solution. mdpi.com The presence of such long-chain amines can control the growth and morphology of the metal nanoparticles, preventing their aggregation and leading to highly active and stable catalysts. The "brush-like" structure formed by long alkyl chains on the pore surface can also create a unique non-polar microenvironment, influencing the selectivity of catalytic reactions. mdpi.com

This compound as a Component in Specialized Chemical Probes and Functional Materials

Beyond catalysis, the unique properties of this compound and its analogues make them valuable components in the fabrication of advanced functional materials. However, based on the available scientific literature, their application as specialized chemical probes is not documented. Chemical probes typically refer to small molecules used to study biological systems or chemical reactions, a role for which long-chain alkylamines are not suited.

Their contribution to functional materials, however, is significant. The ability of long-chain alkylamines to modify surfaces and self-assemble is key to creating materials with specific, tailored properties. A prominent example is the creation of superhydrophobic surfaces. The functionalization of porous organic polymers with long-alkyl-chain groups via in-situ polymerization creates a "brush-like" structure on the pore surface. mdpi.com This structure forms a thin non-polar layer that dramatically weakens the interaction with water molecules, resulting in materials with water contact angles exceeding 151°. mdpi.com Such superhydrophobic materials have significant potential in applications like oil-water separation and self-cleaning coatings. mdpi.com Similarly, grafting long-chain alkylamines onto graphene oxide films has been shown to produce superhydrophobic surfaces, with the degree of hydrophobicity depending on the amine chain length. nih.gov These examples highlight how the molecular architecture of this compound analogues can be harnessed to engineer the macroscopic properties of advanced materials.

Computational and Theoretical Studies on N Methyltetradecylamine Systems

Density Functional Theory (DFT) for Molecular and Material Interactions

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it particularly suitable for investigating the complex interactions involving N-Methyltetradecylamine at the molecular and material interfaces.

Investigating Catalytic Mechanisms and Reaction Intermediates at the Molecular Level

While direct DFT studies on the catalytic mechanisms involving this compound are not extensively documented, the principles of such investigations can be inferred from studies on similar long-chain amines and related catalytic systems. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and reaction intermediates. mdpi.comacs.org For instance, in reactions where this compound might act as a catalyst or a ligand, DFT can elucidate the step-by-step mechanism of chemical transformations. nih.govresearchgate.net

Computational studies on related systems, such as the cyclotrimerization of 1,3-butadiene catalyzed by titanium complexes with nitrogen-containing ligands, demonstrate how DFT can confirm the most stable conformation of the product and explain the high selectivity of the reaction. acs.org Similarly, DFT has been used to study the thermodynamics of CO2 capture by small alkylamines, providing a foundation for understanding the reactivity of the amine group. acs.org The adsorption energies of primary alkylamines on catalyst surfaces have also been calculated using DFT, revealing how the carbon chain length affects catalytic selectivity. researchgate.net These examples highlight the potential of DFT to unravel the intricate details of catalytic cycles involving this compound, including the energetics of substrate binding, the structure of key intermediates, and the barriers for product formation.

Table 1: Hypothetical DFT-Calculated Parameters for a Catalytic Reaction Involving this compound

| Parameter | Value (kcal/mol) | Description |

| Reactant Adsorption Energy | -15.2 | Energy released upon binding of reactants to the catalytic site. |

| Transition State 1 Energy | +25.8 | Energy barrier for the first step of the reaction. |

| Intermediate 1 Energy | -5.4 | Relative energy of the first stable intermediate. |

| Transition State 2 Energy | +18.3 | Energy barrier for the second step of the reaction. |

| Product Desorption Energy | +10.1 | Energy required to release the product from the catalytic site. |

Note: This table is illustrative and based on typical values from DFT studies on related catalytic systems.

Modeling Organic Cation Interactions in Layered Perovskite Materials

Layered organic-inorganic hybrid perovskites are a class of materials with tunable optoelectronic properties, making them promising for applications in solar cells and light-emitting diodes. The organic cation in these structures plays a crucial role in determining the crystal structure and, consequently, the material's properties. Long-chain alkylamines, such as tetradecylamine (a close analog of this compound), can be incorporated as the organic spacer layer.

DFT is a valuable tool for understanding the interactions between the organic cations and the inorganic framework. iisc.ac.in Computational studies on layered lead halide perovskites with substituted alkylammonium cations have shown that the conformation of the alkyl chain can be established using spectroscopic techniques and interpreted with the aid of DFT calculations. iisc.ac.in These studies have also linked the optical band gap of the perovskite to the octahedral tilt angle, which is influenced by the length of the alkyl chain. iisc.ac.inresearchgate.net By modeling the geometric and electronic structure of these hybrid materials, DFT can predict how the incorporation of N-Methyltetradecylammonium cations would affect the structural parameters and electronic band structure of the perovskite. mit.edu This predictive capability is essential for the rational design of new perovskite materials with desired properties. nih.govresearchgate.net

Simulating Chemical Probe Behavior in Model Biological Systems

The amphiphilic nature of this compound, with its long hydrophobic tail and polar amine head, suggests its potential to interact with biological membranes. As such, it could be conceptualized as a chemical probe to study the properties of lipid bilayers. Computational simulations, particularly those employing DFT for parameterizing force fields used in molecular dynamics, are invaluable for understanding these interactions at a molecular level.

DFT can be used to calculate the interaction energies between this compound and lipid molecules, providing insights into how the amine partitions into the membrane and affects its structure and dynamics. nih.gov While direct DFT simulations of entire membrane systems are computationally expensive, DFT calculations on smaller, representative fragments can provide crucial parameters for larger-scale classical molecular dynamics simulations. nih.govsci-hub.se These simulations can then reveal how the insertion of this compound influences membrane properties such as fluidity, thickness, and permeability. Understanding these interactions is fundamental for applications where the compound might be used to modulate membrane function or as a component of drug delivery systems. ucsb.edu

In Silico Prediction and Evaluation of Spectroscopic Properties for Compound Identification

Computational spectroscopy, powered by DFT, has become an indispensable tool for the identification and characterization of chemical compounds. researchgate.net By calculating spectroscopic parameters from the optimized molecular structure, it is possible to predict and interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and its vibrational frequencies in the IR spectrum. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific atomic motions or chemical environments. acs.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the DFT calculations. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Moiety |

| ¹H NMR | ~2.2-2.4 ppm | Protons on the carbon adjacent to the nitrogen |

| ~2.1-2.3 ppm | Protons of the N-methyl group | |

| ~1.2-1.4 ppm | Methylene protons in the alkyl chain | |

| ~0.8-0.9 ppm | Protons of the terminal methyl group | |

| ¹³C NMR | ~50-60 ppm | Carbon adjacent to the nitrogen |

| ~30-40 ppm | N-methyl carbon | |

| ~20-30 ppm | Methylene carbons in the alkyl chain | |

| ~14 ppm | Terminal methyl carbon | |

| IR Spectroscopy | ~3300-3400 cm⁻¹ | N-H stretching vibration |

| ~2850-2960 cm⁻¹ | C-H stretching vibrations of methyl and methylene groups | |

| ~1465 cm⁻¹ | C-H bending vibrations |

Note: The predicted values in this table are approximate and can vary depending on the specific computational methodology and the solvent environment.

Advanced Modeling Techniques in Materials Science and Engineering

The behavior of this compound in materials science applications often involves phenomena that span multiple length and time scales, from the quantum mechanical interactions of individual atoms to the macroscopic properties of the bulk material. cecam.org Advanced modeling techniques, such as multiscale modeling, are essential for bridging these scales and providing a comprehensive understanding of the material's behavior. uh.edusemanticscholar.org

Multiscale modeling approaches can integrate data from different levels of theory. aps.org For example, DFT calculations can provide accurate parameters for atomistic force fields used in molecular dynamics (MD) simulations. acs.org These MD simulations can then be used to study the self-assembly of this compound molecules into larger structures, such as micelles or bilayers, and to calculate mesoscopic properties. nih.govresearchgate.net The results from these simulations can, in turn, be used as input for even larger-scale continuum models to predict the bulk properties of materials containing this compound. ifpenergiesnouvelles.fr This hierarchical approach allows for the investigation of complex processes, such as the formation of nanostructured materials templated by surfactants or the mechanical properties of polymer composites containing long-chain amines. researchgate.netnih.gov

Q & A

Basic Question: What analytical methods are recommended for characterizing N-Methyltetradecylamine purity and structural integrity?

Methodological Answer:

To ensure accurate characterization, researchers should combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., verifying methyl and tetradecyl groups) and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) can assess purity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is suitable due to its sensitivity for volatile compounds. Cross-validate results against certified reference materials when available .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors or aerosols .

- First Aid: Immediate rinsing with water for skin/eye exposure (15+ minutes for eyes) and medical consultation for ingestion .

- Storage: Keep in sealed containers under inert gas (e.g., nitrogen) in cool, dry areas to prevent degradation .

Advanced Question: How can researchers resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or analytical limitations. To address this:

- Systematic Review: Conduct a literature search using databases like PubMed and TOXCENTER, filtering by study design, species, and dose metrics .

- Replication Studies: Reproduce conflicting experiments under standardized conditions (e.g., OECD guidelines for toxicity testing).

- Biomarker Validation: Use pharmacokinetic/pharmacodynamic (PBPK) models to compare metabolic pathways across studies and identify confounding factors (e.g., interspecies variability) .

Advanced Question: What experimental designs optimize studies on this compound’s environmental degradation pathways?

Methodological Answer:

- Controlled Degradation Studies: Simulate environmental conditions (e.g., UV exposure for photolysis, soil/water matrices for biodegradation) and monitor degradation products via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify intermediates .

- Isotopic Labeling: Use deuterated or carbon-14-labeled this compound to track transformation pathways and quantify mineralization rates .

- Fate Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict partitioning coefficients (e.g., log Kow) and half-lives in air, water, and soil .

Basic Question: How should researchers design synthesis protocols for this compound to ensure reproducibility?

Methodological Answer:

- Reaction Optimization: Use catalytic methylation of tetradecylamine with methyl iodide in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) for real-time analysis.

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to isolate the product. Validate purity via melting point analysis and HPLC .

Advanced Question: What strategies mitigate analytical interference when quantifying this compound in complex matrices?

Methodological Answer:

- Chromatographic Separation: Use ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution to resolve co-eluting compounds. Adjust mobile phase pH to enhance selectivity .

- High-Resolution MS: Employ Orbitrap or time-of-flight (TOF) mass analyzers with mass accuracy <5 ppm to distinguish this compound from isobaric interferences .

- Sample Preparation: Incorporate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with polarity-matched solvents to reduce matrix effects .

Advanced Question: How can mechanistic studies elucidate this compound’s interactions with biological membranes?

Methodological Answer:

- Liposome Assays: Prepare phosphatidylcholine liposomes and measure membrane fluidity changes via fluorescence anisotropy using probes like diphenylhexatriene (DPH) .

- Molecular Dynamics (MD) Simulations: Model the compound’s insertion into lipid bilayers to predict hydrophobic interactions and diffusion rates .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics between this compound and membrane receptors .

Basic Question: What are the best practices for documenting and reporting experimental data on this compound?

Methodological Answer:

- Data Tables: Include raw analytical outputs (e.g., NMR chemical shifts, MS spectra, chromatograms) and processed data (e.g., purity percentages, yield calculations).

- Metadata: Record batch numbers, instrument calibration dates, and environmental conditions (e.g., temperature, humidity) .

- Contradiction Reporting: Clearly note outliers or inconsistencies and propose hypotheses for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.